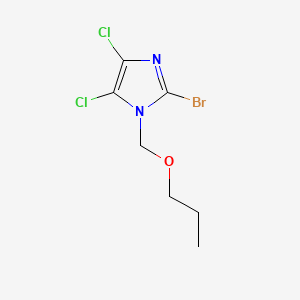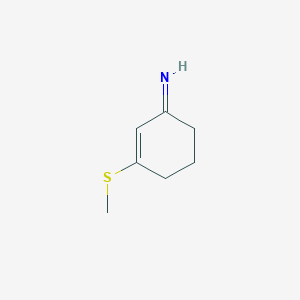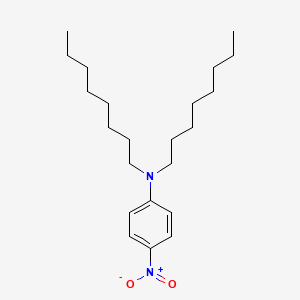![molecular formula C36H28I3OP2Re+ B14324599 [(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium CAS No. 107060-21-9](/img/structure/B14324599.png)
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium is a complex organophosphorus compound that incorporates rhenium, a transition metal known for its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium typically involves multiple steps, starting with the preparation of the phosphanyl ligand. The ligand is synthesized through a series of iodination and phosphanylation reactions. The final step involves the coordination of the ligand with a rhenium precursor under controlled conditions, often requiring inert atmospheres and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, often using reducing agents like hydrides or metals.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of polar solvents and catalysts to facilitate ligand exchange.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) complexes, while reduction could produce rhenium(III) species.
科学的研究の応用
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential as a radiopharmaceutical, particularly in imaging and cancer therapy.
Medicine: Its unique properties make it a candidate for developing new therapeutic agents.
Industry: The compound’s catalytic properties are explored for industrial processes, such as polymerization and fine chemical synthesis.
作用機序
The mechanism of action of [(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium involves its interaction with molecular targets through coordination chemistry. The rhenium center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. This coordination ability is crucial for its catalytic and therapeutic applications, where it can facilitate specific chemical transformations or target biological molecules.
類似化合物との比較
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and catalysis.
Gold(III) Metalloantibiotic: Explored for its antimicrobial properties.
Uniqueness
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium is unique due to its incorporation of rhenium, which imparts distinct chemical properties not found in similar compounds. Its ability to form stable complexes and participate in a wide range of reactions makes it particularly valuable in both research and industrial applications.
特性
CAS番号 |
107060-21-9 |
|---|---|
分子式 |
C36H28I3OP2Re+ |
分子量 |
1105.5 g/mol |
IUPAC名 |
[(2,3-diiodophenyl)-iodo-diphenyl-λ5-phosphanyl]oxy-triphenylphosphanium;rhenium |
InChI |
InChI=1S/C36H28I3OP2.Re/c37-34-27-16-28-35(36(34)38)42(39,32-23-12-4-13-24-32,33-25-14-5-15-26-33)40-41(29-17-6-1-7-18-29,30-19-8-2-9-20-30)31-21-10-3-11-22-31;/h1-28H;/q+1; |
InChIキー |
SOISVEIVHGIWBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)OP(C4=CC=CC=C4)(C5=CC=CC=C5)(C6=C(C(=CC=C6)I)I)I.[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



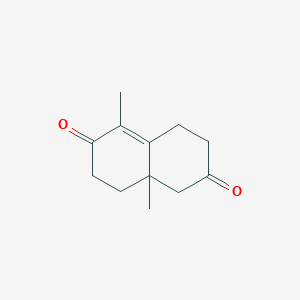
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
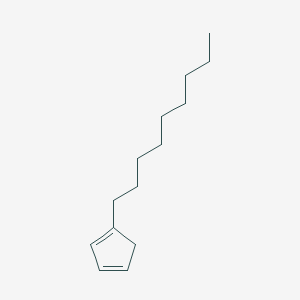
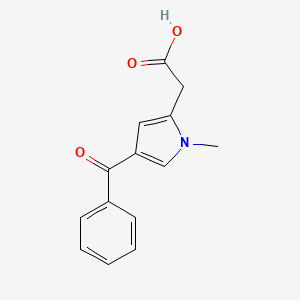
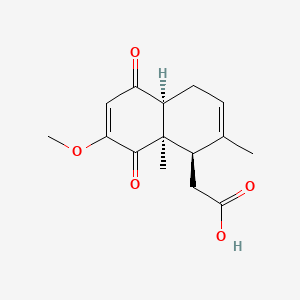
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
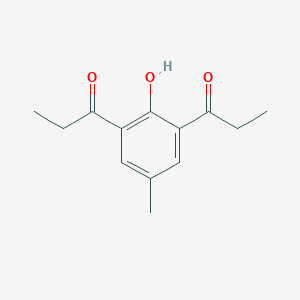
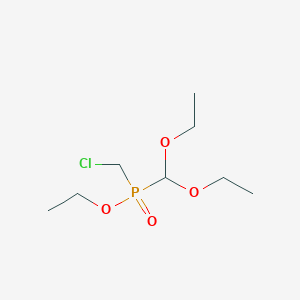
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
